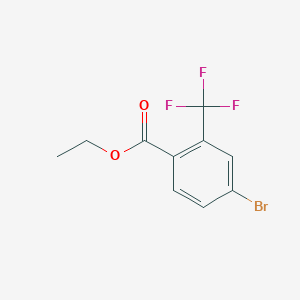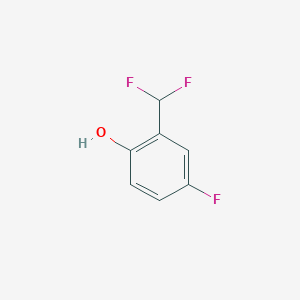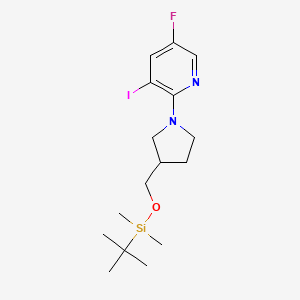![molecular formula C19H24N2O2 B1440428 N-(3-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-propanamide CAS No. 1020054-42-5](/img/structure/B1440428.png)
N-(3-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-propanamide
Vue d'ensemble
Description
N-(3-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-propanamide , also known by its chemical formula C19H24N2O2 , is a compound with a molecular weight of 312.41 g/mol . It falls within the category of specialty products used for proteomics research . The compound’s structure combines an amino group , a phenoxy group , and a propanamide moiety .
Applications De Recherche Scientifique
Aromatase Inhibition and Antitumor Activity
The derivatives of N-(3-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-propanamide have been explored for their aromatase inhibition capabilities. A study by Hartmann and Batzl (1986) synthesized and evaluated a range of alkyl-substituted aminophenyl piperidine diones, including sec-butyl derivatives, for their ability to inhibit estrogen biosynthesis. These compounds showed promising results in inhibiting human placental aromatase and suppressing the growth of hormone-dependent breast cancer in animal models (Hartmann & Batzl, 1986).
Synthesis and Potential for Functionalization
The synthesis and potential for functionalization of bulky alkylaminophenol chelates, a category that includes this compound, were studied by Olesiejuk et al. (2018). They developed a method featuring good yields and high selectivity for producing bulky pentadentate N,O-ligands, which could be further functionalized for various applications (Olesiejuk et al., 2018).
Antimicrobial Properties
A series of this compound derivatives were synthesized and evaluated for their antimicrobial properties by Helal et al. (2013). These compounds showed significant antibacterial and antifungal activities, comparable to standard antimicrobial agents in some cases (Helal et al., 2013).
Pharmacokinetics and Metabolism
The pharmacokinetics and metabolism of selective androgen receptor modulators, including compounds structurally related to this compound, were explored by Wu et al. (2006). This study provided insights into the absorption, clearance, distribution, and extensive metabolism of such compounds in preclinical animal models (Wu et al., 2006).
Antitumor Activity
Remiszewski et al. (2003) investigated N-hydroxy-3-phenyl-2-propenamides, which share structural similarities with this compound, for their role as inhibitors of human histone deacetylase and their potential antitumor activity. They identified potent compounds with significant in vivo antitumor activity in human carcinoma cell lines, leading to clinical trials (Remiszewski et al., 2003).
Propriétés
IUPAC Name |
N-(3-aminophenyl)-2-(2-butan-2-ylphenoxy)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-4-13(2)17-10-5-6-11-18(17)23-14(3)19(22)21-16-9-7-8-15(20)12-16/h5-14H,4,20H2,1-3H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLCGGRSASPQAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OC(C)C(=O)NC2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





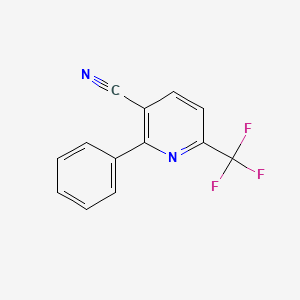



![Ethyl 2-[(chloroacetyl)amino]-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1440354.png)
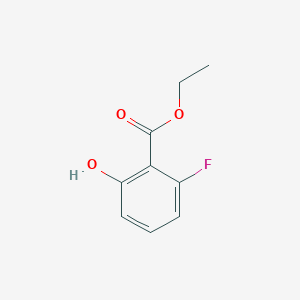

![2-chloro-4-morpholin-4-yl-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1440360.png)
